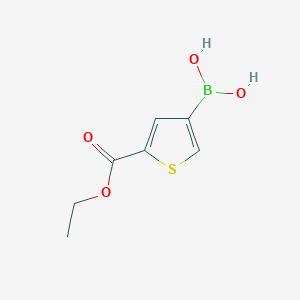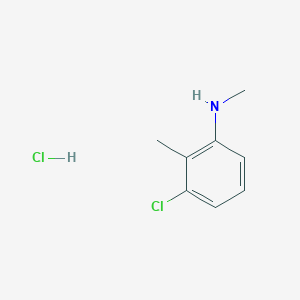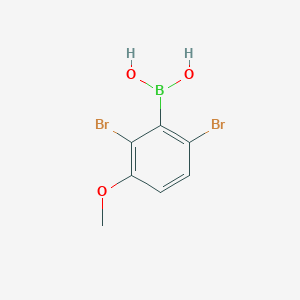
6-(2,6-二氟苯甲酰基)-1,2,3,4-四氢喹啉-2-酮
描述
The compound is a derivative of tetrahydroquinolin, which is a class of organic compounds. It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the tetrahydroquinolin ring and the 2,6-difluorobenzoyl group. The exact structure would depend on the specific positions of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 2,6-difluorobenzoyl group might be expected to influence its reactivity and possibly its polarity .科学研究应用
微生物转化: Crabb、Canfield 和 Bowen (1994) 的研究探索了 N-取代的 2-甲基化 1,2,3,4-四氢喹啉的微生物转化。这项研究有助于理解与 6-(2,6-二氟苯甲酰基)-1,2,3,4-四氢喹啉-2-酮相关的衍生物的立体化学。
抗癌应用: Xiong 等人 (2022) 的一项研究报告了合成具有显着抗癌活性的 4-四唑基-3,4-二氢喹唑啉衍生物。这些化合物与 6-(2,6-二氟苯甲酰基)-1,2,3,4-四氢喹啉-2-酮具有相似的结构,表明在癌症治疗中具有潜在的应用。
合成方法: Reddy 等人 (2018) 的工作提出了一种用于 1,2,3,4-四氢苯并[b][1,6]萘啶的一锅合成方法,其在结构上与目标化合物相关。此类合成方法对于开发新药和新材料至关重要。
自由基研究: Shikhaliev 等人 (1988) 的一项研究重点关注从氢化喹啉合成硝氧自由基,为 6-(2,6-二氟苯甲酰基)-1,2,3,4-四氢喹啉-2-酮等化合物的化学行为提供了见解。
化学合成和应用: Chang 等人 (2010) 和 Chang 等人 (2010) 关于 BF3 促进的二芳基六氢苯并[f]异喹啉合成的研究,突出了化学合成创新的方法,这可能与 6-(2,6-二氟苯甲酰基)-1,2,3,4-四氢喹啉-2-酮的合成和应用相关。
催化抗体的合成: González-Bello、Abell 和 Leeper (1997) 关于合成四氢喹啉以生成催化抗体的研究 González‐Bello、Abell 和 Leeper (1997) 是另一个例子,说明如何合成 6-(2,6-二氟苯甲酰基)-1,2,3,4-四氢喹啉-2-酮等化合物在生物应用中至关重要。
潜在的抗真菌特性: Bohórquez、Kouznetsov 和 Zacchino (2015) 关于 4-芳基-3-甲基-1,2,3,4-四氢喹啉衍生物作为潜在抗真菌剂的研究表明,6-(2,6-二氟苯甲酰基)-1,2,3,4-四氢喹啉-2-酮衍生物在治疗真菌感染中具有可能性。
作用机制
Target of Action
The primary target of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies.
Mode of Action
The compound may inhibit the activity of CDK2, thereby disrupting the normal progression of the cell cycle .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest . This can have downstream effects on cell proliferation and growth, particularly in cancer cells where the cell cycle is often dysregulated.
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the compound’s action would likely include cell cycle arrest, reduced cell proliferation, and potentially cell death, particularly in cancer cells. These effects result from the compound’s inhibition of CDK2 and the subsequent disruption of the cell cycle .
未来方向
属性
IUPAC Name |
6-(2,6-difluorobenzoyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c17-11-2-1-3-12(18)15(11)16(21)10-4-6-13-9(8-10)5-7-14(20)19-13/h1-4,6,8H,5,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCGNLSYEZOSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




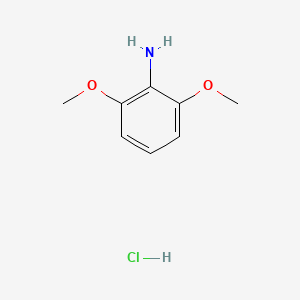

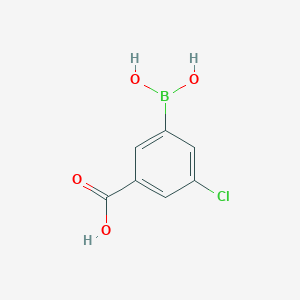

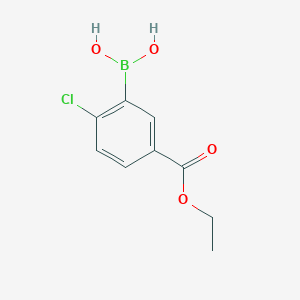
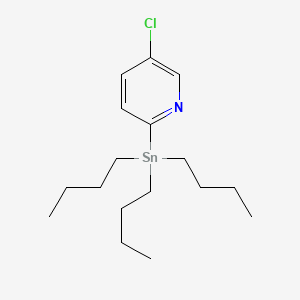
![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)
